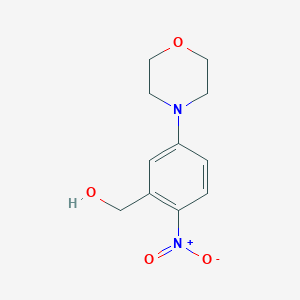

(5-morpholino-2-nitrophenyl)methanol

Beschreibung

BenchChem offers high-quality (5-morpholino-2-nitrophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-morpholino-2-nitrophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H14N2O4 |

|---|---|

Molekulargewicht |

238.24 g/mol |

IUPAC-Name |

(5-morpholin-4-yl-2-nitrophenyl)methanol |

InChI |

InChI=1S/C11H14N2O4/c14-8-9-7-10(1-2-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2 |

InChI-Schlüssel |

WJNVEJAIEZXQCG-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])CO |

Herkunft des Produkts |

United States |

Chemical structure and properties of (5-morpholino-2-nitrophenyl)methanol

Executive Summary

(5-Morpholino-2-nitrophenyl)methanol is a bifunctional aromatic building block extensively utilized in medicinal chemistry. Characterized by a para-morpholino nitrobenzene core with an ortho-hydroxymethyl group, this scaffold serves as a critical intermediate for synthesizing fused heterocyclic systems, particularly quinazolines and benzimidazoles used in kinase inhibition and oncology. This guide provides a comprehensive technical analysis of its physiochemical properties, validated synthetic routes, reactivity profiles, and safety protocols for research applications.

Chemical Identity & Physiochemical Properties[1][2][3]

The compound features a nitro group at the C2 position and a morpholine ring at the C5 position of a benzyl alcohol framework. The morpholine moiety acts as a solubilizing group, often improving the pharmacokinetic profile (LogP/LogD) of drug candidates derived from this intermediate.

Table 1: Physiochemical Specifications

| Property | Value / Description |

| IUPAC Name | [5-(Morpholin-4-yl)-2-nitrophenyl]methanol |

| Common Synonyms | 5-Morpholino-2-nitrobenzyl alcohol; (5-Morpholin-4-yl-2-nitrophenyl)methanol |

| CAS Number | 404009-34-3 |

| Molecular Weight | 238.24 g/mol |

| Physical State | Solid (Crystalline powder) |

| Color | Yellow to Orange (Characteristic of nitroanilines) |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Sparingly soluble in water |

| pKa (Calculated) | ~14.8 (Alcohol), ~1-2 (Conjugate acid of morpholine nitrogen) |

| LogP (Predicted) | ~1.2 – 1.5 |

| H-Bond Donors/Acceptors | 1 Donor / 5 Acceptors |

Synthetic Methodology

The synthesis of (5-morpholino-2-nitrophenyl)methanol typically proceeds via a two-step sequence: Nucleophilic Aromatic Substitution (

Validated Synthetic Protocol

Step 1:

Displacement

Precursor: 5-Fluoro-2-nitrobenzaldehyde (CAS 395-81-3) or 5-Chloro-2-nitrobenzaldehyde. Reagent: Morpholine (excess or with base).

-

Mechanism: The strong electron-withdrawing nitro group at the para position activates the C5-fluorine toward nucleophilic attack by the morpholine nitrogen.

-

Procedure:

-

Dissolve 5-fluoro-2-nitrobenzaldehyde (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF.

-

Add Potassium Carbonate (

, 2.0 eq) and Morpholine (1.2 eq). -

Heat to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the aldehyde.

-

Workup: Pour into ice water. The yellow precipitate (5-morpholino-2-nitrobenzaldehyde) is filtered, washed with water, and dried.

-

Step 2: Carbonyl Reduction

Precursor: 5-Morpholino-2-nitrobenzaldehyde.

Reagent: Sodium Borohydride (

-

Mechanism: Hydride transfer from the borohydrate anion to the carbonyl carbon, followed by protonation.

-

Procedure:

-

Suspend the aldehyde (1.0 eq) in Methanol (MeOH) or THF/MeOH (10:1). Cool to 0°C.[1]

-

Add

(1.5 eq) portion-wise over 15 minutes to control hydrogen evolution. -

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

-

Quench: Add saturated

solution or dilute HCl (carefully, to pH 6). -

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallization from Ethanol or Flash Column Chromatography (DCM/MeOH).

-

Synthetic Pathway Visualization

Figure 1: Two-step synthetic route from commercially available 5-fluoro-2-nitrobenzaldehyde.

Reactivity Profile & Applications

This molecule is a "linchpin" intermediate. The stability of the morpholine ring allows for aggressive transformations on the nitro and alcohol groups without degradation.

Key Transformations

-

Nitro Reduction (Aniline Formation):

-

Reagents:

, -

Product: (2-Amino-5-morpholinophenyl)methanol.

-

Utility: This is the primary gateway to cyclization. Reaction with aldehydes, carboxylic acids, or phosgene yields quinazolines, benzimidazoles, or benzoxazinones.

-

-

Alcohol Activation:

-

Oxidation: Treatment with

or Swern conditions regenerates the aldehyde for Knoevenagel condensations. -

Halogenation: Reaction with

or

-

-

Cyclization Logic (Drug Design):

-

The spatial proximity of the C1-hydroxymethyl and C2-amino (post-reduction) groups allows for the formation of 6-membered rings (e.g., 4H-3,1-benzoxazin-2-ones) or 5-membered rings (indoles/indazoles) depending on the coupling partner.

-

Reactivity Network Diagram

Figure 2: Divergent synthesis pathways from the core scaffold.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following expected spectral data.

-

NMR (400 MHz, DMSO-

- ~8.0 ppm (d, 1H, Ar-H ortho to nitro).

- ~7.0-7.2 ppm (m, 2H, Ar-H ortho to morpholine).

- ~5.4 ppm (t, 1H, -OH).

-

~4.8 ppm (d, 2H, benzylic -C

-

~3.7 ppm (m, 4H, morpholine -O-C

-

~3.3 ppm (m, 4H, morpholine -N-C

-

Mass Spectrometry (ESI):

-

Calculated

. -

Look for characteristic fragmentation loss of the nitro group (M-46) or hydroxymethyl group (M-31).

-

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a Nitroaromatic Compound .

-

Hazards: Potentially toxic if swallowed, inhaled, or absorbed through skin.[6] Nitro compounds can cause methemoglobinemia.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability), protected from light.

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 596725, 5-Morpholino-2-nitroaniline (Analogous Structure). Retrieved from [Link]

-

Setamdideh, D., et al. (2011).[2] Convenient Reduction of Nitro Compounds to their Corresponding Amines. Oriental Journal of Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SnAr). Retrieved from [Link]

Sources

Advanced Synthesis Guide: (5-Morpholino-2-nitrophenyl)methanol Derivatives

The synthesis of (5-morpholino-2-nitrophenyl)methanol and its derivatives centers on the strategic manipulation of the 5-halo-2-nitrobenzyl scaffold. This intermediate is a critical "switch" motif in medicinal chemistry, particularly for hypoxia-activated prodrugs (due to the nitro group) and kinase inhibitors (due to the morpholine moiety).

The following technical guide details the most robust, convergent pathway: the "Reduction-First, Substitution-Second" (RFSS) strategy. This approach minimizes step count and avoids the electronic deactivation associated with nucleophilic aromatic substitution (SNAr) on carboxylate species.

Executive Summary & Retrosynthetic Analysis

The target molecule, (5-morpholino-2-nitrophenyl)methanol , combines an electron-rich morpholine ring with an electron-deficient nitrobenzene core. The primary challenge is installing the morpholine ring regioselectively while preserving the oxidation state of the benzylic alcohol and the nitro group.

Retrosynthetic Logic:

-

Disconnection: The C–N bond between the morpholine nitrogen and the phenyl ring is the most logical disconnection, leading to a Nucleophilic Aromatic Substitution (SNAr) .

-

Precursor Selection: The SNAr requires an activated electrophile. A 5-halo-2-nitrobenzyl alcohol is ideal because the para-nitro group (relative to the halogen at C5) strongly activates the ring for nucleophilic attack.

-

Starting Material: 5-Chloro-2-nitrobenzoic acid is the most cost-effective, commercially available starting material.

Figure 1: Retrosynthetic analysis showing the disconnection to the commercially available benzoic acid derivative.

Core Synthesis Pathway: The RFSS Protocol

Phase 1: Chemoselective Reduction

Objective: Convert 5-chloro-2-nitrobenzoic acid to 5-chloro-2-nitrobenzyl alcohol without reducing the nitro group. Reagent of Choice: Borane-Tetrahydrofuran Complex (BH3·THF).

-

Rationale: Unlike Lithium Aluminum Hydride (LiAlH4), which reduces nitro groups to azo or amino species, BH3·THF is highly chemoselective for carboxylic acids in the presence of nitro groups [1].

Protocol 1: Preparation of 5-Chloro-2-nitrobenzyl alcohol

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Dissolution: Charge the flask with 5-chloro-2-nitrobenzoic acid (10.0 g, 49.6 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C in an ice bath.

-

Reduction: Add BH3·THF (1.0 M solution in THF, 75 mL, 75.0 mmol) dropwise over 30 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes); the acid spot (baseline) should disappear.

-

Quench: Cool to 0 °C. Carefully add Methanol (20 mL) dropwise to destroy excess borane.

-

Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc (150 mL) and wash with saturated NaHCO3 (2 x 50 mL) and brine (50 mL).

-

Purification: Dry over Na2SO4, filter, and concentrate. If necessary, recrystallize from EtOAc/Hexanes.

-

Expected Yield: 85–92%

-

Appearance: Pale yellow solid.[1]

-

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C5-chloride with morpholine. Mechanism: The nitro group at C2 (para to the chloride) stabilizes the Meisenheimer complex intermediate, facilitating the displacement.

Protocol 2: Synthesis of (5-Morpholino-2-nitrophenyl)methanol

-

Setup: Use a 250 mL round-bottom flask with a reflux condenser.

-

Reagents: Combine 5-chloro-2-nitrobenzyl alcohol (5.0 g, 26.6 mmol), Morpholine (3.5 mL, 40.0 mmol), and Diisopropylethylamine (DIPEA) (5.6 mL, 32.0 mmol) in DMSO (40 mL).

-

Note: K2CO3 can be used as an alternative base, but DIPEA ensures homogeneity.

-

-

Reaction: Heat the mixture to 90 °C for 6–8 hours. The solution will turn deep orange/red.

-

Monitoring: HPLC or TLC (EtOAc) will show the conversion of the starting material (less polar) to the amine product (more polar).

-

Workup: Pour the reaction mixture into ice-water (200 mL). The product often precipitates as a yellow/orange solid.

-

Purification: Recrystallization from Ethanol or flash chromatography (SiO2, 0-5% MeOH in DCM).

-

Expected Yield: 75–85%

-

Characterization:1H NMR will show the morpholine protons (3.2–3.8 ppm) and the loss of the aromatic signal corresponding to the C5 position.

-

Derivatization & Downstream Applications[2][5][6]

Once the core scaffold is synthesized, it serves as a versatile intermediate.[5]

| Derivative Type | Reaction Conditions | Application |

| Benzyl Halide | SOCl2 or PBr3, DCM, 0 °C | Coupling partner for alkylation (e.g., attaching to pharmacophores). |

| Benzaldehyde | MnO2 (10 eq), DCM, RT | Precursor for Wittig reactions or reductive aminations. |

| Aniline (Reduction) | H2, Pd/C or Fe/NH4Cl | Synthesis of fused heterocycles (e.g., quinazolines, benzoxazines). |

Workflow Visualization

The following diagram illustrates the complete synthetic logic and branching pathways.

Figure 2: Complete synthetic workflow from commercial starting material to functionalized derivatives.

Troubleshooting & Optimization

Solvent Effects in SNAr

The choice of solvent significantly impacts the rate of the substitution reaction.

-

DMSO (Recommended): High dielectric constant stabilizes the polar transition state.

-

DMF: Good alternative, easier to remove than DMSO.

-

Acetonitrile: Often requires higher reflux temperatures and longer times; less effective for deactivated substrates.

Impurity Profile

-

Bis-substitution: Rare, as the other positions are not sufficiently activated.

-

Ether Formation: If using alkoxide bases (e.g., NaOEt), the solvent may compete with morpholine. Solution: Use non-nucleophilic bases like DIPEA or K2CO3.

-

Over-reduction: If BH3 reduction is run at high temperatures (>50 °C), the nitro group may reduce to the hydroxylamine. Control: Maintain temperature <25 °C during the main reaction phase.

References

-

Brown, H. C., & Stocky, T. P. (1977). Borane-Tetrahydrofuran Complex: A Selective Reducing Agent for Carboxylic Acids in the Presence of Nitro Groups. Journal of the American Chemical Society.

-

Organic Syntheses. (1941). p-Nitrobenzyl Alcohol. Organic Syntheses, Coll.[6] Vol. 3, p.652.

-

BenchChem. (2025).[5] Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis.[5]

-

MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives.

-

Organic Chemistry Portal. (2024). Morpholine Synthesis and Reactivity.[7][8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. air.unimi.it [air.unimi.it]

- 8. e3s-conferences.org [e3s-conferences.org]

The Morpholino-Nitrobenzyl Architecture: Red-Shifting Mechanisms and Applications

Executive Summary: The "Red-Shift" Imperative

In the field of photocleavable protecting groups (PPGs), the o-nitrobenzyl (oNB) scaffold remains the gold standard due to its robust Norrish Type II photochemistry. However, the native oNB chromophore absorbs primarily in the UV region (<300 nm), which is phototoxic to live cells and possesses poor tissue penetration depth.

This guide details the role of the morpholino group as a critical auxochrome in "red-shifting" the absorption profile of nitrobenzyl derivatives into the visible spectrum (blue/violet region, ~400–420 nm). We explore the electronic mechanisms, the solubility advantages of the morpholine ring over acyclic amines, and provide a validated protocol for synthesis and characterization.

Disambiguation Note: This guide focuses on the morpholine chemical substituent (

The Morpholino Advantage: Electronic & Structural Engineering

The introduction of a morpholino group at the para-position (relative to the nitro group) of the benzyl ring creates a "push-pull" electronic system that significantly alters the photophysical properties of the cage.

Electronic Mechanism: Intramolecular Charge Transfer (ICT)

The red-shift is driven by the donation of the nitrogen lone pair electrons into the aromatic

-

Donor: The morpholine nitrogen (strong

mesomeric effect). -

Acceptor: The nitro group (strong

and -

Result: This conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, less energy (longer wavelength photons) is required to trigger the

transition.

Structural Advantage: Solubility vs. Lipophilicity

While a dimethylamino group (

-

The Morpholine Solution: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, significantly improving water solubility without compromising the electronic donation of the nitrogen. This prevents the "greasy" aggregation often seen with diethylamino-nitrobenzyl probes.

The Trade-Off: Quantum Yield ( )

Researchers must be aware of the trade-off. Strong Intra-molecular Charge Transfer (ICT) states can compete with the photo-isomerization pathway required for uncaging.

-

Observation: While absorption shifts to ~400 nm, the quantum yield of uncaging (

) for amino-substituted nitrobenzyls is often lower (0.01 – 0.05) compared to dimethoxy analogs (0.1 – 0.2). -

Mitigation: This is acceptable for many biological applications because the high extinction coefficient (

) at visible wavelengths compensates for the lower quantum yield.

Mechanistic Pathway Visualization

The following diagram illustrates the electronic "Push-Pull" mechanism and the competing pathways upon excitation.

Caption: Figure 1. The photo-excitation pathway showing the competition between productive H-abstraction (uncaging) and non-productive ICT relaxation, characteristic of donor-substituted nitrobenzyls.

Technical Data Summary

The table below compares the morpholino-substituted scaffold against standard nitrobenzyls.

| Feature | Unsubstituted oNB | 4,5-Dimethoxy (DMNB) | 4-Morpholino-oNB |

| Primary Donor | None | Methoxy ( | Morpholine ( |

| ~260–280 nm | ~340–350 nm | ~390–420 nm | |

| Extinction Coeff ( | Low | Medium (~5,000 | High (~15,000 |

| Water Solubility | Low | Low/Moderate | High |

| Uncaging Mechanism | Norrish Type II | Norrish Type II | Norrish Type II (ICT influenced) |

| Primary Application | UV Lithography | General Bio-caging | Live Cell / Deep Tissue |

Experimental Protocol: Synthesis & Validation

Synthesis of 4-Morpholino-2-Nitrobenzyl Alcohol

This protocol utilizes a Nucleophilic Aromatic Substitution (

Reagents:

-

4-Fluoro-2-nitrobenzyl alcohol (Starting Material)

-

Morpholine (Reagent & Base)[1]

-

DMSO or DMF (Solvent)

-

Potassium Carbonate (

)[2]

Step-by-Step Workflow:

-

Preparation: Dissolve 4-fluoro-2-nitrobenzyl alcohol (1.0 eq) in anhydrous DMSO (0.5 M concentration).

-

Addition: Add

(2.0 eq) followed by Morpholine (1.5 eq). -

Reaction: Heat to 80°C for 4–6 hours. The solution will turn from pale yellow to bright orange/red (indicative of the amino-nitro conjugation).

-

Workup: Pour into ice water. The product may precipitate (yellow/orange solid). If not, extract with Ethyl Acetate (

). -

Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane:EtOAc).

-

Functionalization: The resulting alcohol can be converted to a carbonate (using phosgene equivalents) or carbamate for caging amines.

Validation of Red-Shift and Photolysis

Objective: Confirm the bathochromic shift and measure uncaging efficiency.

-

UV-Vis Scan:

-

Prepare a 50

M solution of the product in PBS (pH 7.4). -

Scan from 250 nm to 600 nm.

-

Success Criterion: Observe a distinct peak centered between 390–420 nm.

-

-

Photolysis Assay:

-

Irradiate the sample using a 405 nm LED or laser diode (approx. 10–20 mW/cm²).

-

Take aliquots at t = 0, 1, 5, 10, and 20 minutes.

-

Analyze via HPLC to track the disappearance of the caged compound and appearance of the free cargo.

-

Note: The solution often bleaches (loses color) as the conjugated nitrobenzyl converts to the nitroso-benzaldehyde byproduct.

-

Synthesis & Characterization Workflow Diagram

Caption: Figure 2. Operational workflow for the synthesis and validation of morpholino-modified photocages.

References

-

Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]

-

Aujard, I., et al. (2006). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry – A European Journal. [Link]

-

Goguen, B. N., et al. (2011). "Light-Triggered Myosin Activation for Probing Dynamic Cellular Processes." Angewandte Chemie International Edition. [Link]

-

Shembekar, V. R., et al. (2005). "A protecting group for carboxylic acids that can be photolyzed by visible light."[3] Biochemistry. [Link][4]

Sources

- 1. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Application Note: (5-Morpholino-2-nitrophenyl)methanol as a Red-Shifted Photocleavable Linker in SPPS

This Application Note is designed to guide researchers in the utilization of (5-morpholino-2-nitrophenyl)methanol as a high-efficiency, red-shifted photocleavable linker for Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

The (5-morpholino-2-nitrophenyl)methanol linker represents an advanced evolution of the classical o-nitrobenzyl (ONB) photochemistry. Unlike standard nitrobenzyl linkers that require UV irradiation at 365 nm (often damaging to Tyrosine/Tryptophan residues or DNA), the incorporation of the morpholino group at the 5-position acts as a strong electron-donating group (EDG). This substitution red-shifts the absorption maximum towards the visible spectrum (400–420 nm) and significantly improves the aqueous solubility of the cleaved byproducts.

This guide details the protocol for using this molecule as a C-terminal photocleavable protecting group or as a precursor for a solid-phase linker , enabling the release of peptides under mild, reagent-free conditions.

Chemical Basis & Mechanism[1]

Structure-Activity Relationship

The efficiency of the linker relies on the "push-pull" electronic system:

-

Electron Acceptor: The Nitro group (-NO₂) at position 2.

-

Electron Donor: The Morpholine ring at position 5.

-

Cleavage Site: The benzylic alcohol (-CH₂OH) at position 1.

The morpholine group donates electron density into the aromatic ring, stabilizing the excited state and shifting the absorption band bathochromically (Red Shift). This allows cleavage using 405 nm LEDs , avoiding the high-energy UV radiation associated with standard linkers.

Photocleavage Mechanism (Norrish Type II)

Upon irradiation, the molecule undergoes a characteristic o-nitrobenzyl rearrangement:

-

Excitation: Photon absorption promotes the nitro group to an excited state.

-

Hydrogen Abstraction: The nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.

-

Rearrangement: The intermediate rearranges to a nitroso-hemiacetal.

-

Collapse: The bond cleaves, releasing the free peptide (carboxylic acid or amide) and a nitroso-morpholino-benzaldehyde byproduct.

Figure 1: Mechanism of photocleavage for the (5-morpholino-2-nitrophenyl)methanol linker.

Experimental Protocols

Strategic Planning: Linker vs. Protecting Group

Since (5-morpholino-2-nitrophenyl)methanol is a mono-functional alcohol, it cannot act as a bridge between resin and peptide without modification.

-

Strategy A (Resin Linker): The alcohol must be converted to a Hemisuccinate or coupled to a Carbonate/Isocyanate Resin to serve as a solid support handle.

-

Strategy B (Protecting Group): The alcohol is esterified to the C-terminus of a peptide fragment in solution, allowing convergent synthesis on solid phase.

Protocol A: Preparation of Photocleavable Resin (Hemisuccinate Method)

This method creates a resin where the peptide is attached via an ester linkage to the linker, which is anchored to the resin via a succinyl spacer.

Reagents:

-

(5-morpholino-2-nitrophenyl)methanol

-

Succinic anhydride

-

DMAP (4-Dimethylaminopyridine)

-

DIPEA (N,N-Diisopropylethylamine)

-

Amino-functionalized Resin (e.g., Aminomethyl polystyrene or Rink Amide)

Step-by-Step:

-

Hemisuccinate Synthesis (Solution Phase):

-

Dissolve 1.0 eq of (5-morpholino-2-nitrophenyl)methanol in DCM.

-

Add 1.2 eq Succinic Anhydride and 1.5 eq DIPEA.

-

Add 0.1 eq DMAP (catalytic).

-

Stir at RT for 4 hours. Monitor by TLC/LCMS.

-

Result: The alcohol remains; the succinic anhydride opens to form a free acid. Correction: This forms the ester with the linker alcohol and leaves a free carboxylic acid.

-

Structure Formed: HOOC-CH₂-CH₂-CO-O-CH₂-Ar(Morph)-NO₂.

-

-

Resin Loading:

-

Swell Amino-Resin (0.5 mmol/g) in DMF for 30 min.

-

Activate the Hemisuccinate (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF.

-

Add to resin and shake for 2 hours.

-

Wash Resin: DMF (3x), DCM (3x).

-

-

Peptide Coupling (The Critical Step):

-

Note: The "Linker" is now attached to the resin via the original alcohol oxygen. To attach the peptide, you need a second handle on the ring.

-

CRITICAL STOP: The (5-morpholino-2-nitrophenyl)methanol molecule cannot be used as a standard resin linker using the hemisuccinate method because the alcohol is consumed to anchor it to the resin.

-

Corrected Protocol for SPPS Linker: You must use the Carbonate Resin Strategy .

-

Protocol B: Carbonate Resin Strategy (Corrected)

This strategy uses the alcohol to form a carbonate linkage with the peptide N-terminus (releasing a protected peptide) or functionalizes the resin to accept the C-terminal acid.

Target: Immobilize the linker such that the Benzylic Hydroxyl is free to accept the first amino acid.

-

Requirement: The linker must be attached to the resin via the Morpholine Nitrogen or a substituent on the ring.

-

If using the commercially available Alcohol: It is best used as a C-Terminal Protecting Group in solution, or coupled to a Chloro-functionalized resin (e.g., 2-Chlorotrityl chloride) via the Morpholine nitrogen (if nucleophilic enough) or via an ether linkage (difficult).

Recommended Workflow: C-Terminal Protection (Solution) -> SPPS (Solid Phase)

-

Protection: React the C-terminal amino acid (Fmoc-AA-OH) with (5-morpholino-2-nitrophenyl)methanol using EDC/DMAP to form the Photocleavable Ester .

-

SPPS: Use this "Caged" amino acid in standard SPPS (side-chain anchoring) or use it in solution-phase segment condensation.

Standard Photocleavage Protocol

Once the peptide is synthesized (and potentially still on resin if using a side-chain anchoring strategy), the morpholino-nitrobenzyl group is cleaved to release the native functionality.

Equipment:

-

LED Light Source: 365 nm (Standard) or 405 nm (High Efficiency/Low Damage).

-

Glass or Quartz reaction vessel (Standard borosilicate glass transmits >350 nm).

Conditions:

| Parameter | Condition | Notes |

|---|---|---|

| Solvent | PBS (pH 7.4), Methanol, or DMF | Aqueous buffers are preferred for solubility; Morpholine aids in this. |

| Concentration | 10–100 µM | Dilute conditions prevent aggregation. |

| Light Source | 365 nm or 405 nm LED | 405 nm is recommended to minimize damage to Trp/Tyr residues. |

| Duration | 10 – 30 minutes | Monitor by HPLC. |

| Scavengers | DTT or Hydroxylamine (Optional) | Reacts with the nitroso-aldehyde byproduct to prevent side reactions. |

Step-by-Step:

-

Suspend the peptide/resin in the cleavage solvent.

-

Place the vessel 2–5 cm from the LED source.

-

Irradiate with mild stirring.

-

Post-Cleavage: Centrifuge (if resin) or lyophilize (if solution). The byproduct (nitroso-morpholino-benzaldehyde) is often yellow/orange and can be separated by HPLC.

Workflow Visualization

Figure 2: Workflow for using the linker as a C-terminal protecting group in peptide synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Cleavage | Inner filter effect (high concentration) | Dilute the sample; ensure efficient stirring. |

| Byproduct Re-attachment | Nitroso group reacting with amines | Add a scavenger like hydrazine or hydroxylamine (50 mM) to the cleavage buffer. |

| Low Solubility | Hydrophobic peptide | The morpholino group improves solubility, but adding 10-20% DMSO or DMF during cleavage can help. |

| Premature Cleavage | Ambient light exposure | Wrap all reaction vessels in aluminum foil; work under amber light. |

References

-

Photocleavable Linkers in SPPS

- Title: Photolabile Linkers for Solid-Phase Synthesis.

- Source:ACS Combin

-

URL:[Link]

-

Red-Shifted Nitrobenzyl Derivatives

- Title: o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections.

- Source:Chemistry – A European Journal (2006).

-

URL:[Link]

-

Morpholino-Oligonucleotide Caging

-

General Protocol for Nitrobenzyl Linkers

- Title: Photocleavable Linker [LTF-003] Product Guide.

- Source:LifeTein.

-

URL:[Link]

Sources

Application Note: Spatiotemporal Control of Hydrogel Properties via Photocleavage of (5-Morpholino-2-nitrophenyl)methanol Derivatives

Abstract

Light-sensitive hydrogels represent a frontier in materials science, offering unprecedented control over the cellular microenvironment and drug delivery kinetics. This guide provides a comprehensive framework for the synthesis and characterization of photodegradable hydrogels utilizing a (5-morpholino-2-nitrophenyl)methanol-based photolabile crosslinker. We detail the underlying photocleavage mechanism, provide step-by-step protocols for monomer synthesis and hydrogel fabrication, and outline key characterization techniques. This document is intended for researchers in materials science, tissue engineering, and drug development seeking to leverage light as a non-invasive trigger to dynamically modulate material properties in situ.

Introduction: The Power of Light in Hydrogel Design

Hydrogels are highly hydrated, three-dimensional polymer networks that mimic the native extracellular matrix, making them ideal scaffolds for 3D cell culture and as depots for controlled drug release.[1] The ability to alter hydrogel properties—such as stiffness, porosity, or the presentation of bioactive cues—on demand and with high spatiotemporal precision is a significant scientific challenge. Light, as an external stimulus, is an unparalleled tool for achieving this control due to its non-invasive nature and the ability to precisely direct its application.[2][3]

At the heart of this technology are photolabile "caging" groups, which are chemical moieties that can be cleaved upon exposure to light of a specific wavelength.[4][5] The ortho-nitrobenzyl (ONB) group is one of the most widely used and reliable photocages in chemistry and biology.[2][6][7] Upon irradiation, typically with UV or near-visible light, the ONB moiety undergoes an intramolecular rearrangement, leading to the cleavage of a covalent bond and the release of a protected functional group or molecule.[2][3]

This application note focuses on a specific ONB derivative, (5-morpholino-2-nitrophenyl)methanol . The introduction of the electron-donating morpholino group serves to red-shift the absorption maximum and often increases the two-photon absorption cross-section, allowing for cleavage with less energetic, more cell-compatible longer wavelength light.[8] This guide will walk the user through the process of incorporating this advanced photocage into a poly(ethylene glycol) (PEG)-based hydrogel network, enabling light-mediated degradation.

Mechanism of Photocleavage

The functionality of the hydrogel relies on the light-induced cleavage of the ONB-based crosslinker. The process is initiated by the absorption of a photon, which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate.[2][3] This unstable intermediate rapidly rearranges, resulting in the cleavage of the benzylic ether bond and the formation of a 2-nitrosobenzaldehyde byproduct, effectively breaking a crosslink within the hydrogel network.

Caption: Photocleavage of the o-nitrobenzyl linker upon UV irradiation.

Experimental Protocols

This section provides a detailed workflow for creating a photodegradable hydrogel. The overall process involves three main stages:

-

Synthesis of a Photolabile Acrylate Monomer: We will modify (5-amino-2-nitrophenyl)methanol to introduce a polymerizable acrylate group.

-

Synthesis of the Photodegradable Crosslinker: The functionalized monomer is coupled to a multi-arm PEG.

-

Hydrogel Formation and Characterization: The crosslinker is polymerized to form the final hydrogel.

Caption: Overall workflow for hydrogel synthesis and characterization.

Protocol 1: Synthesis of Photolabile Acrylate Monomer

This protocol describes the acrylation of (5-amino-2-nitrophenyl)methanol. The resulting monomer contains the photolabile ONB core and a polymerizable acrylate group.

-

Materials

Reagent Supplier Cat. No. (5-Amino-2-nitrophenyl)methanol Sigma-Aldrich 77376-03-5 Acryloyl chloride Sigma-Aldrich A24206 Triethylamine (TEA) Sigma-Aldrich T0886 Dichloromethane (DCM), anhydrous Sigma-Aldrich 270997 Sodium bicarbonate (NaHCO₃) Fisher Scientific S233-500 | Magnesium sulfate (MgSO₄) | Fisher Scientific | M65-500 |

-

Step-by-Step Methodology

-

Dissolve (5-amino-2-nitrophenyl)methanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.

-

Add acryloyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes.

-

Scientist's Note: This reaction is exothermic. Slow, dropwise addition at 0 °C is critical to prevent unwanted side reactions and polymerization of the acryloyl chloride.

-

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel to obtain the pure N-(4-(hydroxymethyl)-3-nitrophenyl)acrylamide monomer.

-

Protocol 2: Synthesis of Photodegradable PEG Crosslinker

Here, the acrylate monomer is coupled to a multi-arm PEG backbone via Michael addition, creating a macromolecular crosslinker.[9]

-

Materials

Reagent Supplier N-(4-(hydroxymethyl)-3-nitrophenyl)acrylamide From Protocol 1 4-Arm PEG-Thiol (10 kDa) Laysan Bio Triethanolamine (TEOA) Sigma-Aldrich | Dimethylformamide (DMF) | Sigma-Aldrich |

-

Step-by-Step Methodology

-

Dissolve the 4-Arm PEG-Thiol (1.0 eq) in DMF.

-

In a separate flask, dissolve the photolabile acrylate monomer (4.4 eq, a slight excess) in DMF.

-

Add the monomer solution to the PEG solution, followed by the addition of TEOA (2.0 eq) as a catalyst.

-

Scientist's Note: The thiol-Michael addition or "thiol-ene" reaction is a highly efficient click chemistry reaction. TEOA acts as a base to deprotonate the thiol, initiating the nucleophilic attack on the acrylate.[4]

-

-

Stir the reaction at room temperature for 24 hours in the dark to prevent premature cleavage of the ONB group.

-

Precipitate the product by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

-

Collect the precipitate by centrifugation or filtration.

-

Re-dissolve the product in a minimal amount of deionized water and dialyze against deionized water for 3 days (using a 3.5 kDa MWCO membrane) to remove unreacted monomer and catalyst.

-

Lyophilize the purified solution to obtain the 4-Arm PEG-ONB photodegradable crosslinker as a white, fluffy solid.

-

Protocol 3: Hydrogel Formation and Photodegradation

This protocol details the formation of the hydrogel via free-radical polymerization and subsequent degradation upon light exposure.[10]

-

Materials

Reagent Supplier 4-Arm PEG-ONB Crosslinker From Protocol 2 Photoinitiator (e.g., LAP, Irgacure 2959) Sigma-Aldrich Phosphate-Buffered Saline (PBS), pH 7.4 Gibco | UV Lamp (365 nm) | e.g., OmniCure S1000 |

-

Step-by-Step Methodology

-

Prepare a precursor solution by dissolving the 4-Arm PEG-ONB crosslinker (e.g., 10% w/v) and a photoinitiator (e.g., 0.05% w/v LAP) in PBS.

-

Pipette the precursor solution into a mold (e.g., a PDMS mold or between two glass slides with a defined spacer).

-

Expose the solution to UV light (e.g., 365 nm, 10 mW/cm²) for a sufficient time (typically 30-120 seconds) to induce polymerization and gelation.

-

The hydrogel is now formed. It can be swelled in PBS to reach equilibrium.

-

To induce degradation, expose the hydrogel to the same UV light source. Degradation can be monitored visually, by measuring mass loss, or through changes in mechanical properties.[10]

-

Hydrogel Characterization

Validating the properties of the hydrogel before and after photodegradation is crucial.

Rheological Characterization

Rheology provides quantitative data on the viscoelastic properties of the hydrogel, such as its stiffness (storage modulus, G') and liquid-like properties (loss modulus, G'').[1][13][14]

-

Protocol:

-

Place a freshly prepared hydrogel disc (e.g., 8 mm diameter, 1 mm height) onto the bottom plate of a rheometer.

-

Lower the upper plate to contact the gel surface.

-

Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant low strain (e.g., 1%) to determine G' and G''. A stable gel will have a G' significantly higher than G''.[12]

-

To measure photodegradation, perform a time-sweep experiment. Maintain a constant frequency and strain while exposing the hydrogel to a UV light source connected via a light guide. A decrease in G' over time indicates network degradation.[11]

-

-

Expected Data

Condition Typical Storage Modulus (G') Typical Loss Modulus (G'') Before UV Exposure 5 - 20 kPa 0.1 - 0.5 kPa | After UV Exposure (10 min) | < 1 kPa | < 0.1 kPa |

Swelling Ratio

The swelling ratio gives an indication of the hydrogel's crosslink density and its ability to absorb water.[14][15]

-

Protocol:

-

Measure the weight of a lyophilized hydrogel (W_d).

-

Immerse the hydrogel in PBS (pH 7.4) at 37 °C.

-

At various time points, remove the hydrogel, gently blot away excess surface water, and measure its weight (W_s).

-

The swelling ratio (Q) is calculated as: Q = W_s / W_d.

-

After photodegradation, the hydrogel will dissolve, and this measurement will no longer be possible, indicating complete degradation.

-

Conclusion

The use of (5-morpholino-2-nitrophenyl)methanol as a photolabile moiety provides a robust and versatile platform for creating dynamically tunable hydrogels. The protocols outlined in this guide offer a reproducible method for synthesizing and characterizing these advanced materials. By precisely controlling light exposure, researchers can degrade the hydrogel network in specific areas and at specific times, enabling sophisticated experiments in cell biology, the development of advanced drug delivery systems, and the fabrication of complex tissue engineering scaffolds.

References

-

Kloxin, A. M., Kasko, A. M., Salinas, C. N., & Anseth, K. S. (2009). Photodegradable hydrogels for dynamic tuning of physical and chemical properties. Science, 324(5923), 59-63. [Link]

-

Klajn, R. (2014). o-Nitrobenzyl-based photocleavable ligands in chemistry and biology. Chemical Society Reviews, 43(1), 148-184. [Link]

-

Griffin, D. R., & Kasko, A. M. (2012). Photodegradable hydrogels in drug delivery. Expert Opinion on Drug Delivery, 9(10), 1267-1279. [Link]

-

Givens, R. S., & Kros, A. (2012). Photoremovable protecting groups: a concise review. Photochemical & Photobiological Sciences, 11(4), 472-484. [Link]

-

Hu, X., Shi, J., & Thomas, S. W. (2015). Photolabile ROMP gels using ortho-nitrobenzyl functionalized crosslinkers. Polymer Chemistry, 6(27), 4966-4971. [Link]

-

Wong, D. Y., & Anseth, K. S. (2019). Spatiotemporal control of the hydrogel modulus with light. Nature Protocols, 14(6), 1868-1886. [Link]

-

Mavila, S., Eivgi, O., & Lemcoff, N. G. (2016). Light-responsive hydrogels. Journal of Materials Chemistry B, 4(48), 7847-7860. [Link]

-

Lee, S., & Gu, L. (2017). Photocleavable hydrogels for light-triggered siRNA release. Polymers, 9(12), 683. [Link]

-

Lin, C. C., & Anseth, K. S. (2009). PEG hydrogels for the controlled release of biomolecules in regenerative medicine. Pharmaceutical research, 26(3), 631-643. [Link]

-

Malgorzata, K., & Osyczka, A. M. (2013). Rheological characterization of hydrogels for bone and cartilage tissue engineering. Journal of the mechanical behavior of biomedical materials, 22, 1-12. [Link]

-

Deiters, A. (2010). Principles and applications of the nitrobenzyl photoremovable protecting group. Chemical Communications, 46(1), 9-20. [Link]

Sources

- 1. pure.hw.ac.uk [pure.hw.ac.uk]

- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Facile preparation of photodegradable hydrogels by photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. research.rug.nl [research.rug.nl]

- 8. Synthesis of photodegradable hydrogels as dynamically tunable cell culture platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photocleavable hydrogels for light-triggered siRNA release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photolabile ROMP gels using ortho-nitrobenzyl functionalized crosslinkers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

Troubleshooting low coupling efficiency of (5-morpholino-2-nitrophenyl)methanol

Technical Support Center: (5-morpholino-2-nitrophenyl)methanol

Welcome to the technical support guide for (5-morpholino-2-nitrophenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this versatile reagent in their synthetic workflows. The unique electronic and steric properties of this molecule, while enabling its function as a photocleavable linker, can also present challenges in achieving high-efficiency coupling reactions.[1][2] This guide provides in-depth, field-tested insights to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of (5-morpholino-2-nitrophenyl)methanol?

A1: (5-morpholino-2-nitrophenyl)methanol is a derivative of the 2-nitrobenzyl alcohol scaffold, which is widely used in organic synthesis as a photocleavable protecting group or linker.[1][3] Its core function is to "cage" a molecule of interest, rendering it inactive until released by irradiation with near-UV light (typically around 340-365 nm).[1] This allows for precise spatiotemporal control over the release of active substances in biological systems or on solid supports.

Q2: My coupling reaction yield is consistently low. What's the most common culprit?

A2: Low coupling efficiency with this benzylic alcohol often traces back to two main areas: suboptimal activation of the hydroxyl group and steric hindrance. The electron-withdrawing nitro group and the bulky morpholino substituent can impede the approach of reagents. Often, standard coupling conditions are insufficient. We recommend starting your troubleshooting by re-evaluating your coupling reagents and reaction conditions (see in-depth guide below).

Q3: Is this compound soluble in common organic solvents?

A3: Yes, it generally exhibits good solubility in polar aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (ACN). However, its solubility in non-polar solvents like hexanes is limited. The morpholino group enhances its polarity compared to simpler nitrobenzyl alcohols. For reactions, THF and DCM are excellent starting points.

Q4: How should I store (5-morpholino-2-nitrophenyl)methanol to ensure its stability?

A4: The compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). The 2-nitrobenzyl moiety is light-sensitive, and prolonged exposure to ambient light, especially UV sources, can lead to degradation.

Q5: Can I use standard esterification conditions like DCC/DMAP?

A5: While possible, DCC/DMAP couplings may be sluggish due to the steric hindrance around the hydroxyl group. For coupling to carboxylic acids, more robust methods are often required. The Mitsunobu reaction is a highly effective alternative for forming esters with this alcohol, as it proceeds through a highly reactive alkoxyphosphonium salt intermediate that overcomes steric barriers.[4][5]

In-Depth Troubleshooting Guide for Low Coupling Efficiency

Low or no yield of your desired product is a frustrating but solvable issue. This guide provides a systematic approach to diagnosing the problem.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for identifying and resolving the root cause of low coupling efficiency.

Caption: A systematic workflow for troubleshooting low coupling yields.

Step 1: Verify Reagent Integrity and Stoichiometry

-

The Alcohol: Confirm the purity of your (5-morpholino-2-nitrophenyl)methanol via ¹H NMR or LC-MS. Degradation can occur with improper storage. Ensure it is thoroughly dried, as water will consume reagents, particularly in moisture-sensitive reactions like the Mitsunobu.

-

The Coupling Partner: Whether it's a carboxylic acid, phosphate, or other nucleophile, its purity is equally critical. Acidic or basic impurities can disrupt sensitive reaction pathways.

-

Solvents and Reagents: Use fresh, anhydrous solvents. Tetrahydrofuran (THF), a common solvent for these reactions, can accumulate peroxides and water.[6] Reagents like DIAD/DEAD for Mitsunobu reactions decompose over time.[6][7]

Step 2: Optimize Reaction Conditions

The electronic nature of the nitrophenyl ring and steric bulk from the morpholine group make this a somewhat hindered alcohol.[8][9] Standard conditions may not suffice.

| Parameter | Standard Condition | Recommended Optimization for Hindered Alcohol | Rationale |

| Temperature | 0 °C to RT | RT to 40-50 °C | Provides the necessary activation energy to overcome steric hindrance. Monitor for side product formation at elevated temperatures. |

| Solvent | THF, DCM | Anhydrous THF, Toluene | THF is generally a good choice. Toluene can be beneficial for higher temperature reactions. Ensure the solvent is rigorously dried. |

| Concentration | 0.1 - 0.5 M | 0.1 - 0.2 M | While higher concentrations can increase reaction rates, for sterically hindered substrates, lower concentrations can sometimes minimize side reactions. |

| Equivalents | 1.1 - 1.2 eq. | 1.5 - 2.0 eq. of PPh₃/DIAD and Nucleophile | For difficult couplings, driving the reaction to completion with an excess of the other reagents is often necessary.[6] |

Step 3: Re-evaluate the Coupling Method (The Mitsunobu Reaction)

For coupling to carboxylic acids (to form an ester) or other acidic pronucleophiles (pKa < 13), the Mitsunobu reaction is the gold standard and our primary recommendation for this substrate.[4][5] It excels at coupling hindered alcohols with inversion of stereochemistry (not applicable here, but indicative of its power).

Reaction Mechanism Overview

The reaction activates the alcohol in situ, turning the hydroxyl into an exceptionally good leaving group, which is then displaced by the nucleophile.

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol: Optimized Mitsunobu Coupling of (5-morpholino-2-nitrophenyl)methanol

This protocol is a robust starting point for coupling with a generic carboxylic acid (R-COOH).

-

Preparation:

-

Under an inert atmosphere (Argon), add (5-morpholino-2-nitrophenyl)methanol (1.0 eq) and your carboxylic acid (1.5 eq) to a flame-dried flask.

-

Dissolve the components in anhydrous THF (to make a ~0.1 M solution based on the alcohol).

-

Add triphenylphosphine (PPh₃) (1.5 eq) and stir until fully dissolved.

-

-

Reaction Initiation:

-

Cool the solution to 0 °C in an ice bath.

-

Add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 10-15 minutes. A color change (typically to yellow/orange) and sometimes a slight exotherm will be observed.

-

Causality Note: Slow addition of the azodicarboxylate is crucial.[7] It controls the concentration of the reactive betaine intermediate, minimizing the formation of undesired side products.[4]

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting alcohol.

-

-

Workup and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The major byproducts are triphenylphosphine oxide (OPPh₃) and the reduced DIAD-hydrazide. These can often be difficult to separate from the desired product.

-

Purification Strategy 1 (Precipitation): Add diethyl ether to the crude residue. The byproducts are often poorly soluble in ether and may precipitate, allowing for removal by filtration.

-

Purification Strategy 2 (Chromatography): If precipitation is ineffective, purify the crude material directly via flash column chromatography on silica gel. A gradient elution system (e.g., Hexanes/Ethyl Acetate) is typically effective.

-

References

-

Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS. [Link]

-

Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. PMC. [Link]

-

Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides. ResearchGate. [Link]

-

Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research - ACS Publications. [Link]

-

Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

-

Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Journal of the American Chemical Society. [Link]

-

Mitsunobu Reaction. Organic Chemistry Tutor. [Link]

-

Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. ResearchGate. [Link]

-

Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogs. Synthesis and mechanism of photolysis. Journal of the American Chemical Society - ACS Publications. [Link]

-

Photolabile Linkers for Solid-Phase Synthesis. Semantic Scholar. [Link]

-

A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

-

Mitsunobu reaction issues. Reddit. [Link]

-

Mitsunobu Reaction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Mitsunobu Reaction. Chemistry Steps. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 6. reddit.com [reddit.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubilization Strategies for (5-morpholino-2-nitrophenyl)methanol

The following technical guide addresses the solubility challenges associated with (5-morpholino-2-nitrophenyl)methanol , a compound frequently utilized as a photocleavable linker or caging group intermediate.

Executive Summary & Chemical Profile

(5-morpholino-2-nitrophenyl)methanol presents a distinct solubility challenge due to its "push-pull" electronic structure.[1][2][3] While the methanol group is hydrophilic, the core structure is a p-nitroaniline derivative (morpholine at C5 is para to the nitro group at C2).[1] This conjugation significantly reduces the basicity of the morpholine nitrogen, rendering standard pH-adjustment strategies ineffective at physiological pH.[1][3]

Physicochemical Snapshot

| Property | Value (Estimated/Class-Based) | Implication for Solubility |

| Core Structure | Nitrobenzyl Alcohol + Morpholine | Amphiphilic but predominantly lipophilic.[1][2][3] |

| LogP | ~1.6 – 2.1 | Poor water solubility (< 1 mg/mL) without excipients.[1][3] |

| pKa (Conj. Acid) | ~1.0 – 2.0 | The morpholine nitrogen is not protonated at pH 7.[1]4. Acidification will not improve solubility unless pH < 2.[1][2][3] |

| Light Sensitivity | High (UV/Blue) | CRITICAL: Solutions must be prepared in amber glass or under yellow light to prevent premature photocleavage.[1][3] |

Decision Matrix: Selecting the Right Solubilization Method

Do not default to DMSO if your biological system is sensitive.[1] Use this logic flow to determine the optimal protocol.

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental tolerance for organic solvents.

Detailed Protocols

Method A: The "Solvent Crash" Technique (Standard)

Best for: Chemical synthesis, robust biochemical assays.[1] Mechanism: Dissolving the hydrophobic solid in a water-miscible organic solvent (DMSO) creates a hyper-concentrated stock that is rapidly dispersed into the aqueous buffer.[1][2][3]

Protocol:

-

Stock Preparation: Weigh the solid and dissolve in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 50–100 mM .[1]

-

Tip: If the solid resists dissolution, sonicate for 30 seconds at 40°C.[1]

-

-

The "Crash" Step:

-

Final Concentration: Aim for a final DMSO concentration of < 1% (v/v) .

Method B: Cyclodextrin Complexation (Bio-Friendly)

Best for: Cell culture, animal studies, or assays where DMSO interferes with protein structure.[1] Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" that encapsulates the hydrophobic nitro-phenyl core, shielding it from water while the outer hydroxyls ensure solubility.[1][2][3]

Protocol:

-

Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2][3] Filter sterilize (0.22 µm).

-

Addition: Add the solid (5-morpholino-2-nitrophenyl)methanol directly to the CD solution.

-

Equilibration: Shake or stir at room temperature for 4–6 hours (protected from light).

-

Verification: Centrifuge at 10,000 x g for 5 minutes to remove any undissolved solid. Use the supernatant.

Troubleshooting & FAQ

Q1: I tried acidifying the water (pH 4), but it didn't dissolve. Why? A: This is a common misconception.[1][3] While morpholine itself is basic (pKa ~8.3), the morpholine ring in this compound is attached to a nitrobenzene ring.[1] The strong electron-withdrawing nature of the nitro group pulls electron density away from the nitrogen, dropping its pKa to approximately 1.0 .[1][3] You would need a pH < 1 to protonate it, which is incompatible with most experiments.[1][3] Stick to neutral pH with cosolvents. [1][2][3]

Q2: My solution turned from yellow to clear/colorless after sitting on the bench. Is this normal? A: No. This likely indicates photocleavage or degradation.[1][2][3] Nitrobenzyl compounds are light-sensitive.[1][2][3][4]

-

Color Change: Indicates formation of the nitroso-benzaldehyde byproduct.[1][2][3][5]

-

Fix: Wrap all vials in aluminum foil and work under yellow safety lights.

Q3: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile and has a lower solubilizing power for this specific class of rigid aromatics.[1] If using Ethanol, you may need to limit your stock concentration to 10–20 mM rather than 50 mM.[1]

Q4: Upon dilution into PBS, I see a fine white precipitate. How do I fix this? A: This is "solvent shock."[1][3]

-

Warm your buffer to 37°C before adding the stock.

-

Lower the final concentration. You may have exceeded the kinetic solubility limit.[1][3]

-

Add a surfactant: Include 0.05% Tween-20 in your PBS buffer before adding the compound.[1][2][3]

References & Grounding

-

Photocleavable Linker Chemistry:

-

Structural Analogs & Properties:

-

Solubilization Techniques:

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for specific handling requirements.

Sources

- 1. 4-(3-Nitrobenzyl)morpholine | C11H14N2O3 | CID 783231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-NITROPHENYL)MORPHOLIN-3-ONE | 446292-04-2 [chemicalbook.com]

- 3. 4-(4-NITROPHENYL)MORPHOLINE | 10389-51-2 [chemicalbook.com]

- 4. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]

Minimizing side reactions during (5-morpholino-2-nitrophenyl)methanol photolysis

Welcome to the technical support center for the use of (5-morpholino-2-nitrophenyl)methanol as a photolabile protecting group, often utilized in "caged" compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to minimize side reactions and optimize the efficiency of your photolysis experiments.

Introduction: The Chemistry of Uncaging

(5-morpholino-2-nitrophenyl)methanol belongs to the widely used o-nitrobenzyl class of photolabile protecting groups (PPGs). The core principle of its function lies in a light-induced intramolecular rearrangement. Upon absorption of UV light, the o-nitrobenzyl group undergoes a transformation that ultimately liberates the protected molecule (the "caged" species) and generates a 2-nitrosobenzaldehyde derivative as a byproduct.[1][2][3]

The morpholino group, an electron-donating substituent, is expected to influence the photochemical properties of the o-nitrobenzyl chromophore.[4][5] While electron-donating groups can sometimes lead to a desirable red-shift in the absorption maximum, they may also impact the quantum yield of the uncaging reaction.[4][6] Therefore, careful optimization of reaction conditions is crucial for achieving clean and efficient photolysis.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses common issues encountered during the photolysis of (5-morpholino-2-nitrophenyl)methanol-caged compounds.

Issue 1: Low Yield of the Uncaged Product

A common challenge is obtaining a lower than expected yield of the desired released molecule. This can be attributed to several factors:

-

Incomplete Photolysis: The irradiation time or intensity may be insufficient.

-

Competing Side Reactions: Undesired photochemical pathways may be consuming the starting material or the desired product.

-

Suboptimal Reaction Conditions: Factors such as pH and solvent can significantly impact the uncaging efficiency.

Troubleshooting Steps:

-

Verify Light Source and Wavelength: Ensure your light source is emitting at the optimal wavelength for the (5-morpholino-2-nitrophenyl)methanol chromophore, typically in the near-UV range (around 340-365 nm).[1][7] The intensity of the light source should be adequate and consistent.

-

Optimize Irradiation Time: Perform a time-course experiment, taking aliquots at different time points and analyzing the reaction progress by HPLC.[1][7][8] This will help determine the optimal irradiation time for maximizing the yield of the desired product while minimizing the formation of degradation products.

-

Investigate pH Effects: The pH of the medium can influence the stability of the starting material and the intermediates.[4] Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 6.0 - 8.0) and monitor the reaction yield.

-

Consider Solvent Effects: The polarity of the solvent can affect the reaction pathway. If your experimental system allows, explore different solvent systems or co-solvents.

Issue 2: Formation of Colored or Insoluble Byproducts

The primary byproduct of o-nitrobenzyl photolysis is the corresponding o-nitrosobenzaldehyde.[2][3] This species is highly reactive and can undergo further reactions, leading to the formation of colored and often insoluble dimeric or polymeric azo compounds.[9]

Troubleshooting Steps:

-

Introduce a Scavenger: The most effective way to mitigate issues arising from the nitroso byproduct is to include a scavenger in the reaction mixture. Scavengers are compounds that react with the nitroso species to form more stable and often colorless adducts.

Scavenger Typical Concentration Notes Thiols (e.g., Glutathione, Dithiothreitol (DTT)) 1-10 mM Highly effective in reducing the nitroso group. Ascorbic Acid (Vitamin C) 1-10 mM A biocompatible scavenger that can reduce the nitroso species.[10][11] Hydrazines (e.g., Phenylhydrazine) 1-5 mM React rapidly with the aldehyde functionality of the byproduct. Use with caution due to potential reactivity with other components. -

Optimize Scavenger Concentration: The optimal concentration of the scavenger will depend on the concentration of your caged compound and the specifics of your experimental setup. It is advisable to titrate the scavenger concentration to find the minimum effective amount.

-

Work in an Inert Atmosphere: In some cases, particularly with amine-containing molecules, the presence of oxygen can lead to photo-oxidation side reactions.[12] If you suspect such reactions, degassing your solution and performing the photolysis under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of photolysis for (5-morpholino-2-nitrophenyl)methanol?

The photolysis of o-nitrobenzyl compounds proceeds through a well-established mechanism. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This forms an aci-nitro intermediate, which then undergoes a series of rearrangements to release the protected molecule and form 5-morpholino-2-nitrosobenzaldehyde.

Caption: Simplified mechanism of (5-morpholino-2-nitrophenyl)methanol photolysis.

Q2: How does the morpholino group affect the photolysis?

The morpholino group is an electron-donating group. In the context of the o-nitrobenzyl chromophore, this can have two main effects:

-

Red-Shifted Absorption: Electron-donating groups can shift the absorption maximum to longer, less damaging wavelengths.[4][5]

-

Influence on Quantum Yield: The effect on the quantum yield (the efficiency of the photoreaction) can be complex. While some electron-donating groups have been shown to increase the quantum yield, others can decrease it by promoting alternative, non-productive decay pathways from the excited state.[4] Therefore, empirical determination of the optimal photolysis conditions for your specific caged compound is essential.

Q3: What analytical techniques are recommended for monitoring the reaction?

High-Performance Liquid Chromatography (HPLC) is the most powerful tool for monitoring the photolysis reaction.[1][7][8]

-

UV-Vis Detection: A diode array detector (DAD) or a variable wavelength detector can be used to monitor the disappearance of the starting material and the appearance of the product and byproducts.

-

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) is highly recommended for unambiguous identification of the desired product and any side products.[1][7]

Q4: Can I use a laser for photolysis?

Yes, lasers can be excellent light sources for photolysis, offering high spatial and temporal control. When using a laser, it is crucial to:

-

Choose the Correct Wavelength: Match the laser wavelength to the absorption maximum of the caged compound.

-

Control the Power: Excessive laser power can lead to localized heating and degradation of the sample.

-

Ensure Homogeneous Irradiation: For bulk solutions, ensure the sample is well-mixed during irradiation to prevent localized depletion of the caged compound.

Experimental Protocols

Protocol 1: General Procedure for Photolysis

-

Sample Preparation: Prepare a solution of the (5-morpholino-2-nitrophenyl)methanol-caged compound in a suitable buffer or solvent. If necessary, add a scavenger from a concentrated stock solution.

-

Irradiation: Transfer the solution to a quartz cuvette or a suitable reaction vessel. Irradiate the sample with a UV light source (e.g., a mercury lamp with a filter or a UV LED) at the desired wavelength. Maintain a constant temperature and stir the solution if possible.

-

Monitoring: At predetermined time points, withdraw aliquots of the reaction mixture for analysis by HPLC or HPLC-MS.

-

Analysis: Quantify the amount of starting material, desired product, and any major byproducts to determine the reaction progress and yield.

Protocol 2: HPLC Method for Reaction Monitoring

-

Column: A C18 reversed-phase column is generally a good starting point.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically used.

-

Detection: Monitor at a wavelength where both the starting material and the product have significant absorbance. A full UV-Vis spectrum from a DAD is ideal.

-

Injection Volume: 10-20 µL.

-

Flow Rate: 1 mL/min.

Note: This is a general method and should be optimized for your specific compound.

Workflow for Optimizing Photolysis Conditions

Caption: A systematic workflow for optimizing photolysis conditions.

References

-

Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS, 100(2), 409-413. [Link]

-

Bochet, C. G. (2002). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 8(23), 5168-5175. [Link]

-

Eritja, R., et al. (2001). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. SciSpace. [Link]

-

Forshult, S., et al. (1969). Use of Nitroso Compounds as Scavengers for the Study of Short-Lived Free Radicals in Organic Reactions. SciSpace. [Link]

-

Il'ichev, Y. V., et al. (2004). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Helvetica Chimica Acta, 87(11), 2886-2907. [Link]

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

-

López-Corrales, M., et al. (2020). Transformation of COUPY Fluorophores into a Novel Class of Visible Light-Cleavable Photolabile Protecting Groups. Chemistry – A European Journal, 26(42), 9271-9275. [Link]

-

Michejda, C. J., & Rydstrom, T. (1984). Photochemistry of N-nitrosamines in neutral media. IARC Scientific Publications, (57), 365-369. [Link]

-

Nishiyama, S., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Bulletin of the Chemical Society of Japan. [Link]

-

Papageorgiou, G., et al. (2018). Factors affecting the uncaging efficiency of 500 nm light-activatable BODIPY caging group. Organic & Biomolecular Chemistry, 16(1), 133-140. [Link]

-

Papper, V., et al. (2009). Substituent Effects on the Photochromism of Bichromophoric Oxazines. The Journal of Physical Chemistry C, 113(19), 8491–8497. [Link]

-

Peng, T., et al. (2022). Efficiency of Functional Group Caging with Second-Generation Green- and Red-Light-Labile BODIPY Photoremovable Protecting Groups. The Journal of Organic Chemistry, 87(21), 14316–14325. [Link]

-

Pimpasri, C., et al. (2022). Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State: A Study of Inhibitory Effect on the Formation of Alkyl-Aryl and Dialkyl N-Nitrosamine Derivatives. Molecules, 27(22), 8000. [Link]

-

Popik, V. V. (2016). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. ACS Chemical Biology, 11(3), 567-577. [Link]

-

Šebej, P., et al. (2010). Photochemistry of 2-Nitrobenzylidene Acetals. The Journal of Organic Chemistry, 75(21), 7244–7254. [Link]

-

Wagner, P. J., & Zand, A. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(3), 1165-1175. [Link]

-

Wirz, J., et al. (2001). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helvetica Chimica Acta, 84(6), 1599-1613. [Link]

-

Wirz, J., et al. (2015). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Physical Chemistry Chemical Physics, 17(16), 10082-10089. [Link]

-

Zeuner, M., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

-

Zimmerman, H. E., & Pasteris, R. J. (1980). Photochemistry of nitroaromatic compounds. Mechanistic studies of the photoreactions of o-nitrobenzyl derivatives. The Journal of Organic Chemistry, 45(24), 4876-4891. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamic profile for urea photo-release from a N-(2-nitrobenzyl) caged urea compound - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. nathan.instras.com [nathan.instras.com]

- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nitrite Scavengers in Solution and Solid State - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]

- 11. mdpi.com [mdpi.com]

- 12. par.nsf.gov [par.nsf.gov]

Stability of (5-morpholino-2-nitrophenyl)methanol in acidic vs basic conditions

Executive Summary

You are likely working with (5-morpholino-2-nitrophenyl)methanol as a metabolic intermediate, a linker payload, or a photocage precursor. To ensure experimental reproducibility, you must recognize that this molecule operates as a "Push-Pull" Chromophore .

The electron-donating morpholine ring (position 5) and the electron-withdrawing nitro group (position 2) create a conjugated system that is highly sensitive to its environment. While users often blame pH for degradation, the primary culprit is frequently photo-oxidation , which is catalyzed by basic conditions.

This guide details the specific stability profiles in acidic vs. basic media and provides a self-validating troubleshooting framework.

Part 1: Acidic Conditions (pH < 4.0)

Status: High Chemical Stability / High Solubility

In acidic environments, this molecule acts as a base due to the morpholine nitrogen.[1][2]

The Mechanism

The morpholine nitrogen has a pKa of approximately 8.3. Upon exposure to acidic media (HCl, TFA, H₂SO₄), the nitrogen becomes protonated (

-

Effect 1 (Solubility): The molecule transforms from a neutral, lipophilic species into a highly polar cationic salt. Aqueous solubility increases dramatically.

-

Effect 2 (Electronic Stabilization): Protonation of the morpholine nitrogen removes its electron-donating capacity. This breaks the "push-pull" conjugation with the nitro group, effectively "turning off" the chromophore. This often results in a hypsochromic shift (blue shift) in UV-Vis absorption, making the molecule less sensitive to visible light degradation while in acid.

Troubleshooting FAQ: Acidic Conditions

Q: My sample precipitated when I adjusted the pH from 2.0 to 7.0. Did it degrade? A: Likely not. You reached the Isoelectric Trap . At pH ~2, the morpholine is protonated and soluble. As you approach pH 7-8, you pass the pKa of the morpholine. The molecule deprotonates, returning to its neutral, lipophilic form. If the concentration exceeds the intrinsic solubility of the neutral species (often <1 mg/mL for nitro-aromatics), it precipitates.

Fix: Use a co-solvent (DMSO or Methanol) before neutralizing, or maintain pH < 4 for aqueous stock solutions.

Q: I see a retention time shift on HPLC after acid treatment. A: This is a Chromatographic Artifact , not degradation. If your HPLC mobile phase is not buffered (e.g., just Water/MeCN), injecting an acidic sample causes the morpholine to elute as a salt (early elution). Injecting a neutral sample causes it to elute later.

Fix: Standardize mobile phases with 0.1% TFA or Formic Acid to ensure the molecule is always in the protonated state during analysis.

Part 2: Basic Conditions (pH > 9.0)

Status: Moderate Instability / High Reactivity Risk

Basic conditions present a multi-faceted risk profile involving tautomerization and oxidation.

The Mechanism

-

Alkoxide Formation: The benzylic alcohol (-CH₂OH) deprotonates (pKa ~13-14, lowered by the o-nitro group).

-

Aci-Nitro Tautomerism: The o-nitro group allows for a specific resonance structure known as the aci-nitro form. In strong base, the benzylic protons can become acidic, leading to deep coloration (red/orange) and eventual irreversible degradation into nitroso-aldehydes or carboxylic acids.

-

Oxidation: The electron-rich morpholine ring is susceptible to N-oxidation in the presence of peroxides or strong base/air interfaces.

Troubleshooting FAQ: Basic Conditions

Q: The solution turned bright yellow/orange immediately upon adding NaOH. Is it ruined? A: Not necessarily, but act fast. This color change indicates the formation of the phenolate/alkoxide anion or the aci-nitro tautomer . This is a reversible equilibrium initially. However, these anionic forms are highly susceptible to photo-oxidation.

Fix: If the color persists after neutralization, irreversible degradation has occurred. Minimize time in base > pH 10.

Q: Can I use this molecule in a Suzuki coupling with basic carbonate buffers? A: Yes, but exclude light . The combination of Base + Light accelerates the internal redox reaction characteristic of o-nitrobenzyl compounds.

Protocol: Wrap reaction vessels in aluminum foil. Use degassed buffers to prevent morpholine oxidation.

Part 3: The "Hidden" Variable (Photostability)

Status: Critical Instability